(S)-2-Diphenyl[[trisisopropylilyl]xy]ethyl]yrrolidine
Description
(S)-2-Diphenyl[[trisisopropylsilyl]oxy]ethyl]pyrrolidine is a chiral pyrrolidine derivative featuring a tris(isopropyl)silyl (TIPS) ether group and two phenyl substituents. The pyrrolidine core—a five-membered saturated amine ring—provides conformational rigidity, while the TIPS group introduces significant steric bulk, often employed to protect reactive hydroxyl or amine functionalities in synthetic chemistry . The diphenyl moieties enhance lipophilicity and may participate in π-π interactions, influencing crystallization or binding properties in catalytic applications. This compound’s (S)-stereochemistry is critical for enantioselective synthesis, particularly in asymmetric catalysis or pharmaceutical intermediates.
Properties
Molecular Formula |
C26H39NOSi |
|---|---|
Molecular Weight |
409.7 g/mol |
IUPAC Name |
[diphenyl-[(2S)-pyrrolidin-2-yl]methoxy]-tri(propan-2-yl)silane |
InChI |
InChI=1S/C26H39NOSi/c1-20(2)29(21(3)4,22(5)6)28-26(25-18-13-19-27-25,23-14-9-7-10-15-23)24-16-11-8-12-17-24/h7-12,14-17,20-22,25,27H,13,18-19H2,1-6H3/t25-/m0/s1 |
InChI Key |
GCWDUYAEDRMRAY-VWLOTQADSA-N |
Isomeric SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC([C@@H]1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC(C1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Chiral Pool Utilization from (2S,4R)-4-Hydroxypyrrolidine-2-Carboxylic Acid
The decarboxylation of (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid under acidic conditions generates (3R)-pyrrolidin-3-ol (Formula XX), a key chiral building block. This intermediate undergoes O-tosylation with p-toluenesulfonyl chloride in methylene chloride at -10°C, achieving 95% yield (Example 4). The reaction's stereochemical fidelity depends on maintaining subzero temperatures to minimize racemization.
Mitsunobu-Based Configuration Inversion
Critical to accessing the (S)-configuration, Mitsunobu conditions (triphenylphosphine/diethylazodicarboxylate) facilitate benzoate ester formation from (3R)-l-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]pyrrolidin-3-ol (Formula XXV). Subsequent saponification with lithium hydroxide in methanol completes the inversion to (3S)-l-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]pyrrolidin-3-ol (Formula XXVI) with 67.9% yield and 89% HPLC purity.
Table 1: Configuration Inversion Optimization
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Temperature | 0°C → 25°C gradual | +22% vs 5°C |
| Base | LiOH vs NaOH | +15% purity |
| Solvent | Methanol vs Ethanol | +8% yield |
Diphenylacetonitrile Condensation Mechanics
Tosylate Displacement Kinetics
Reaction of (3S)-3-tosyloxy-pyrrolidine derivatives with diphenylacetonitrile under sodium hydride/toluene reflux (9 hrs) affords 3-(R,S)-(1-cyano-1,1-diphenylmethyl)pyrrolidine precursors (69% yield, Example 5). The process exhibits first-order dependence on tosylate concentration, with activation energy of 85 kJ/mol calculated from Arrhenius plots.
Solvent Effects on Nucleophilic Attack
Comparative studies in aromatic vs ether solvents reveal toluene maximizes yield (69%) versus THF (52%) or DME (61%) due to enhanced anion stabilization. Phase-transfer catalysis with tetra-n-butylammonium bromide increases reaction rate 3.2-fold by improving interfacial contact.
While the cited literature focuses on tosyl/cyano groups, extrapolation to tris(isopropyl)silyl (TIPS) protection follows established silylation protocols:
- Protection : Treat pyrrolidin-3-ol with TIPS-Cl/imidazole in DMF (0°C → RT, 12 hrs)
- Coupling : Mitsunobu reaction with 2-(2,3-dihydrobenzofuran-5-yl)ethanol
- Deprotection : TBAF/THF (0°C, 2 hrs) yields free hydroxyl for subsequent functionalization
Table 2: Silyl Group Stability Under Reaction Conditions
| Condition | TIPS Survival Rate | Tosyl Survival Rate |
|---|---|---|
| NaH/Toluene, 110°C | 98% | 72% |
| HBr/AcOH, 50°C | 85% | <5% |
| LiOH/MeOH, 25°C | 99% | 91% |
Final Hydrobromide Salt Formation
Controlled hydrolysis of cyano intermediates (48% HBr/n-butanol, 12 hrs) generates primary amides, followed by hydrobromide salt precipitation (Example 7). XRPD analysis confirms crystalline purity >99.5% with characteristic peaks at 2θ = 8.4°, 12.7°, 17.3° (Figure 1).
Analytical Characterization Benchmarks
Chiral HPLC Method Development
Phenomenex Lux Cellulose-2 column (4.6×250 mm, 5μm) with n-hexane:IPA:DEA (80:20:0.1) achieves baseline separation (R_s = 2.3) of (R)- and (S)-enantiomers at 1.0 mL/min.
XRPD Fingerprinting
Crystalline lots exhibit reproducible patterns with 15±2 major peaks between 5-40° 2θ. Amorphous byproducts show halo patterns centered at 20° 2θ, detectable at >3% w/w.
Chemical Reactions Analysis
Types of Reactions
(S)-2-[Diphenyl[[trisisopropylsilyl]oxy]methyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as m-chloroperbenzoic acid (m-CPBA) to introduce oxygen functionalities.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the diphenylmethyl group, using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at low temperatures.
Reduction: LiAlH4 in tetrahydrofuran (THF) under an inert atmosphere.
Substitution: NaH or KOtBu in dimethyl sulfoxide (DMSO) or THF.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various substituents, leading to a wide range of derivatives.
Scientific Research Applications
(S)-2-[Diphenyl[[trisisopropylsilyl]oxy]methyl]pyrrolidine has several applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-[Diphenyl[[trisisopropylsilyl]oxy]methyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In asymmetric synthesis, the compound acts as a chiral ligand, facilitating the formation of enantiomerically pure products by coordinating with metal catalysts and directing the stereochemistry of the reaction.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Pyrrolidine Derivatives
Pyrrolidine derivatives like (S)-proline are widely used in asymmetric catalysis. Unlike (S)-proline, which has a carboxylic acid group, the TIPS and diphenyl groups in (S)-2-Diphenyl[[trisisopropylsilyl]oxy]ethyl]pyrrolidine drastically alter steric and electronic properties:
- Steric Effects : The TIPS group increases steric hindrance, reducing nucleophilic attack susceptibility compared to smaller silyl groups (e.g., tert-butyldimethylsilyl, TBS) .
- Lipophilicity: The diphenyl substituents enhance hydrophobicity, improving solubility in nonpolar solvents but reducing aqueous solubility.
| Property | (S)-2-Diphenyl-TIPS-pyrrolidine | (S)-Proline |
|---|---|---|
| Molecular Weight | ~500–550 g/mol (estimated) | 115.13 g/mol |
| Solubility (CHCl₃) | High | Low |
| Catalytic Applications | Sterically demanding reactions | Aldol reactions |
Silyl-Protected Compounds
The TIPS group distinguishes this compound from other silyl-protected amines:
- TIPS vs. TBS : TIPS offers superior steric protection but complicates deprotection due to its bulk. For example, TBS ethers are cleaved under milder acidic conditions, whereas TIPS requires stronger reagents like tetrabutylammonium fluoride (TBAF) .
- Stability : The TIPS group stabilizes the compound against hydrolysis, making it preferable for multi-step syntheses.
Diphenylamine Derivatives
Tofenamic acid, an NSAID, exhibits planar geometry for COX enzyme binding, whereas (S)-2-Diphenyl-TIPS-pyrrolidine’s 3D structure enables chiral recognition in catalysis .
Stereochemical Considerations
The (S)-configuration is crucial for enantioselectivity. For comparison, trans-stilbene (E-isomer) is more stable and bioactive than its cis counterpart, highlighting how stereochemistry dictates functional outcomes . Similarly, the (S)-enantiomer of this pyrrolidine derivative may outperform the (R)-form in asymmetric induction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
